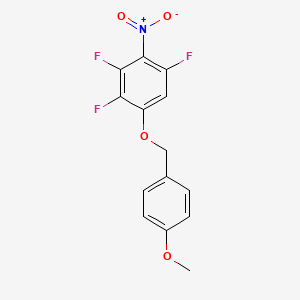

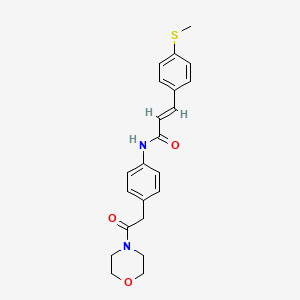

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene, also known as TFMB, is a chemical compound that has gained significant attention in the field of scientific research. TFMB is a nitroaromatic compound that possesses unique properties, making it an ideal candidate for various applications in the field of chemistry and biology.

Scientific Research Applications

Mercury-Mercury Spin-Spin Coupling in Organomercury Compounds

- Research on organomercury compounds like 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene, which is structurally related to 1,3,4-Trifluoro-5-((4-methoxybenzyl)oxy)-2-nitrobenzene, has revealed insights into mercury-mercury spin-spin coupling, a phenomenon important in understanding molecular interactions and structure (Deacon, Stretton, & O'Connor, 1984).

Structural Analysis of Substituted Methoxybenzenes

- The structural properties of various methoxybenzenes, including their planarity and hydrogen-bonding patterns, have been extensively studied. These studies provide valuable insights into the molecular arrangement and potential applications in material science (Fun et al., 1997).

Ortho-Dehydrophenoxy Anion Formation

- The formation of dehydrophenoxy anion from the conjugate bases of methoxybenzene, which is similar in structure to this compound, has been explored. This research is significant in understanding ion formation and reactivity, with potential implications in synthetic chemistry (Dahlke & Kass, 1992).

Synthesis of Organomercury Compounds

- Detailed synthesis processes and NMR spectra of certain organomercury compounds, closely related to the target compound, have been documented. These studies contribute to the field of synthetic chemistry and organometallic compound development (Deacon, O'Connor, & Stretton, 1986).

Electron-Transfer Kinetics of Nitroxide Radicals

- Investigations into the electron-transfer rate constants of nitroxide derivatives, which are structurally related to the target compound, have shown potential applications in high power-rate electrode-active materials (Suga et al., 2004).

Acid-Base Equilibria in Nitrobenzene

- Conductance studies of acid-base equilibria in nitrobenzene provide insights into chemical species stoichiometry and the nature of hydrogen bonds, relevant in understanding solvation and reaction mechanisms (Barczyński & Szafran, 1994).

SNAr Reaction Meta Substitution

- Research into the substitution reactions in nitrobenzenes, similar to the compound of interest, offers knowledge on orbital-controlled processes and nucleophilic aromatic substitution, crucial in designing synthetic pathways (Cervera, Marquet, & Martin, 1996).

properties

IUPAC Name |

1,3,4-trifluoro-5-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4/c1-21-9-4-2-8(3-5-9)7-22-11-6-10(15)14(18(19)20)13(17)12(11)16/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPMMVZDDGCZLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C(=C2F)F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2869901.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2869902.png)

![(Z)-ethyl 2-((5-chloro-2-nitrobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2869903.png)

![6-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2869905.png)

![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)

![4-Morpholin-4-yl-2-(morpholin-4-ylcarbonyl)[1]benzofuro[3,2-d]pyrimidine](/img/no-structure.png)

![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)